molecular formula C6H9BF3KN2 B8206339 Potassium 1-isopropylpyrazole-5-trifluoroborate

Potassium 1-isopropylpyrazole-5-trifluoroborate

Cat. No. B8206339
M. Wt: 216.06 g/mol
InChI Key: GEFSJZHQAOZIQM-UHFFFAOYSA-N
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Description

Potassium 1-isopropylpyrazole-5-trifluoroborate is a chemical compound with the molecular formula C3H3BF3KN2 . It has a molecular weight of 173.97 . It’s also known by other names such as Potassium 1H-pyrazole-5-trifluoroborate, Potassium pyrazole-5-trifluoroborate, and Potassium 1H-pyrazole-3-trifluoroborate .


Synthesis Analysis

The synthesis of potassium trifluoroborates, including Potassium 1-isopropylpyrazole-5-trifluoroborate, often involves Suzuki-Miyaura cross-coupling reactions . A transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .


Molecular Structure Analysis

The molecular structure of Potassium 1-isopropylpyrazole-5-trifluoroborate can be represented by the SMILES string [K+].FB-(F)c1cc[nH]n1 . The InChI key for this compound is QNHYBMZHGRWURK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Potassium 1-isopropylpyrazole-5-trifluoroborate is a solid compound . More specific physical and chemical properties were not found in the available resources.

Mechanism of Action

Potassium organotrifluoroborates, including Potassium 1-isopropylpyrazole-5-trifluoroborate, are involved in Suzuki-Miyaura cross-coupling reactions . They are versatile and stable boronic acid surrogates .

Safety and Hazards

Potassium 1-isopropylpyrazole-5-trifluoroborate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFSJZHQAOZIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-isopropylpyrazole-5-trifluoroborate

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